2-(Bromomethyl)-4-(trifluoromethyl)pyridine 2-(Bromomethyl)-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227606-71-4
VCID: VC0112196
InChI: InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2
SMILES: C1=CN=C(C=C1C(F)(F)F)CBr
Molecular Formula: C7H5BrF3N
Molecular Weight: 240.023

2-(Bromomethyl)-4-(trifluoromethyl)pyridine

CAS No.: 1227606-71-4

Cat. No.: VC0112196

Molecular Formula: C7H5BrF3N

Molecular Weight: 240.023

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-4-(trifluoromethyl)pyridine - 1227606-71-4

Specification

CAS No. 1227606-71-4
Molecular Formula C7H5BrF3N
Molecular Weight 240.023
IUPAC Name 2-(bromomethyl)-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2
Standard InChI Key KNLWHJPQIAJTOY-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C(F)(F)F)CBr

Introduction

Chemical Structure and Properties

2-(Bromomethyl)-4-(trifluoromethyl)pyridine belongs to the class of halogenated heterocycles, specifically pyridine derivatives. It possesses a molecular formula of C7H5BrF3N with a molecular weight of 240.023 g/mol. The compound features a pyridine ring as its core structure with a bromomethyl group at the 2-position and a trifluoromethyl group at the 4-position. These functional groups significantly influence the compound's reactivity and stability profiles.

The trifluoromethyl group, known for its electron-withdrawing properties, affects the electronic distribution within the molecule, thereby influencing its reactivity patterns. Meanwhile, the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making the compound particularly useful in various synthetic applications. This arrangement of functional groups creates a unique chemical reactivity profile that distinguishes it from its isomers and related compounds.

Physical Properties

The physical properties of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine contribute to its handling characteristics and applications. While comprehensive physical data is limited in the available literature, the compound is generally characterized as a solid at room temperature. The presence of the trifluoromethyl group likely contributes to increased lipophilicity compared to non-fluorinated analogues, potentially enhancing its membrane permeability in biological systems.

Synthesis Methods

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine typically involves the bromination of appropriate pyridine derivatives. A commonly employed method includes radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is generally conducted in inert solvents like carbon tetrachloride or chloroform under reflux conditions to ensure optimal yields.

Laboratory Synthesis Protocol

The laboratory synthesis typically follows these general steps:

  • Preparation of the appropriate 4-(trifluoromethyl)pyridine precursor

  • Radical bromination at the 2-methyl position using NBS and AIBN

  • Purification of the product through recrystallization or column chromatography

Industrial Production Methods

For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and yield. These production methods often incorporate:

  • Controlled reaction conditions to manage the exothermic nature of bromination reactions

  • Sophisticated purification techniques to ensure high product purity

  • Process optimization to minimize waste and maximize atom economy

Comparison with Related Compounds

Understanding the relationship between 2-(Bromomethyl)-4-(trifluoromethyl)pyridine and structurally similar compounds provides valuable insight into structure-activity relationships and potential applications.

Isomeric Comparison

The positional isomer 4-(Bromomethyl)-2-(trifluoromethyl)pyridine differs in the arrangement of the functional groups on the pyridine ring, which significantly affects its reactivity and applications. While 2-(Bromomethyl)-4-(trifluoromethyl)pyridine features the bromomethyl group at the 2-position, its isomer has this group at the 4-position, resulting in distinct chemical behavior and synthetic utility.

Related Derivatives

Several related derivatives exist with varying functional groups and substitution patterns. For instance, 2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide represents the salt form, which exhibits different solubility properties and may be preferred in certain applications. The CAS number for this hydrobromide form is 1956318-54-9, with a molecular weight of 295.03 g/mol.

Table 1: Comparison of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Differences
2-(Bromomethyl)-4-(trifluoromethyl)pyridine1227606-71-4240.023Reference compound
2-(Bromomethyl)-4-(trifluoromethyl)pyridine hydrobromide1956318-54-9295.03Salt form with different solubility properties
4-(Bromomethyl)-2-(trifluoromethyl)pyridine1227585-56-9240.02Positional isomer with different reactivity
2-Chloro-4-(trifluoromethyl)pyridineVarious181.53Contains chloro instead of bromomethyl group

Current Research and Future Perspectives

Research involving 2-(Bromomethyl)-4-(trifluoromethyl)pyridine continues to evolve, particularly in the development of novel synthetic methodologies and applications. The compound's unique structure and reactivity make it a subject of ongoing interest in medicinal chemistry and materials science.

Emerging Applications

Recent trends suggest expanding applications in:

  • Development of fluorinated pharmaceuticals with enhanced metabolic stability

  • Creation of advanced materials with specific electronic properties

  • Application in cross-coupling reactions for complex molecule synthesis

Future Research Directions

Future research may focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring novel transformations of the bromomethyl and trifluoromethyl functionalities

  • Investigating potential biological activities of derivatives for therapeutic applications

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